molecular formula C8H18NaO3P B12728342 Sodium hydrogen octylphosphonate CAS No. 38304-27-7

Sodium hydrogen octylphosphonate

Cat. No.: B12728342
CAS No.: 38304-27-7
M. Wt: 216.19 g/mol
InChI Key: XTZDEPJRUBPTCX-UHFFFAOYSA-M
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Description

Sodium hydrogen octylphosphonate (CAS 38304-27-7) is an organophosphorus compound valued in industrial research for its significant corrosion-inhibiting properties. Its primary research application is in the passivation of mild steel in neutral aqueous solutions, where it functions as an effective corrosion inhibitor . Studies indicate that it adsorbs directly onto the steel surface following a Frumkin isotherm, forming a protective layer that can passivate the metal even without the prior development of a surface oxide . This mechanism makes it a key subject in the development of advanced protective coatings and materials science . The compound is supplied as a high-purity solid with the molecular formula C8H18NaO3P and a molecular weight of 216.19 g/mol . It is also known by synonyms such as Phosphonic acid, P-octyl-, sodium salt (1:1) and sodium hydroxy(octyl)phosphinate . This product is intended for research purposes only and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

38304-27-7

Molecular Formula

C8H18NaO3P

Molecular Weight

216.19 g/mol

IUPAC Name

sodium;hydroxy(octyl)phosphinate

InChI

InChI=1S/C8H19O3P.Na/c1-2-3-4-5-6-7-8-12(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1

InChI Key

XTZDEPJRUBPTCX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCP(=O)(O)[O-].[Na+]

Origin of Product

United States

Advanced Spectroscopic and Spectrometric Characterization of Sodium Hydrogen Octylphosphonate and Its Interfacial Structures

Molecular Structure Elucidation via Spectroscopic Techniques

Spectroscopic techniques are fundamental to confirming the molecular identity and purity of sodium hydrogen octylphosphonate. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy, in particular, offer a detailed view of the molecule's atomic connectivity and constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR for Structural Confirmation and Ligand Binding Analysis

¹H NMR Spectroscopy is used to identify the hydrogen atoms within the molecule. For an octylphosphonate, the spectrum is expected to show a characteristic triplet for the terminal methyl (CH₃) group of the octyl chain, a series of multiplets for the methylene (B1212753) (CH₂) groups, and a distinct multiplet for the methylene group adjacent to the phosphorus atom, which would be coupled to the phosphorus nucleus. rsc.orgrsc.org A broad singlet corresponding to the acidic proton (P-OH) is also anticipated. rsc.org

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each carbon atom in the octyl chain will give rise to a distinct signal, with those closer to the electron-withdrawing phosphonate (B1237965) group appearing at a higher chemical shift (downfield). bhu.ac.in The signals for the carbon atoms will also exhibit coupling to the ³¹P nucleus, resulting in doublets. rsc.org

³¹P NMR Spectroscopy is particularly diagnostic for phosphonate compounds, providing a single resonance in a chemical shift range characteristic of this functional group. db-thueringen.de The chemical shift is sensitive to the electronic environment of the phosphorus atom and can be used to study ligand binding and interactions with surfaces. For ethyl hydrogen octylphosphonate, the ³¹P NMR signal appears at approximately 35.50 ppm. rsc.org The corresponding sodium salt would be expected to have a similar chemical shift.

NucleusExpected Chemical Shift (δ) / ppmExpected MultiplicityAssignment (based on Ethyl Hydrogen Octylphosphonate rsc.org)
¹H~11.93s (broad)P-OH
¹H~1.78–1.53mP-CH₂-CH₂-
¹H~1.41–1.22m-(CH₂)₅-CH₃
¹H~0.87t-CH₂-CH₃
¹³C~31.9, ~30.7, ~29.2, ~26.7, ~25.3, ~22.8, ~22.3-Octyl Chain Carbons
¹³C~14.20-Terminal Methyl Carbon
³¹P~35.50-P=O

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the absorption of infrared radiation by specific chemical bonds. researchgate.net This technique is highly effective for identifying the key functional groups within this compound.

The FTIR spectrum of an octylphosphonate is characterized by several key absorption bands:

P=O Stretching: A strong absorption band typically appears in the region of 1250-1100 cm⁻¹. This is a highly characteristic peak for phosphonates.

P-O-H Stretching: A broad band is expected in the region of 3000-2500 cm⁻¹ due to the stretching of the P-O-H bond, often with superimposed fine structure.

P-O-C/P-O-Na Stretching: Vibrations associated with the P-O single bonds will appear in the 1100-950 cm⁻¹ region.

C-H Stretching: Sharp bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the octyl chain are observed between 2960 and 2850 cm⁻¹. researchgate.net

CH₂ and CH₃ Bending: Deformation vibrations for the methylene and methyl groups appear in the 1470-1380 cm⁻¹ range.

The data from ethyl hydrogen octylphosphonate shows a broad peak around 3400 cm⁻¹ (likely due to the P-OH group) and C-H stretching just below 3000 cm⁻¹. rsc.org

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
P-O-H Stretch3000 - 2500Broad, Strong
C-H Stretch (asymmetric & symmetric)2960 - 2850Strong, Sharp
P=O Stretch1250 - 1100Strong
P-O Stretch1100 - 950Medium
CH₂/CH₃ Bending1470 - 1380Medium

Surface-Sensitive Analytical Methodologies for Interfacial Characterization

When this compound is used to modify surfaces, for example, to form self-assembled monolayers (SAMs) on metal oxides, a different set of analytical techniques is required to probe the resulting interfacial structure. These surface-sensitive methods provide information on elemental composition, chemical bonding at the surface, and the physical morphology of the layer.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a material. eag.com When a phosphonate monolayer is formed on a substrate like silicon oxide (SiO₂) or aluminum oxide (AlOₓ), XPS can confirm the presence of the monolayer and elucidate its binding to the surface. nih.govsci-hub.se

An XPS analysis of a this compound monolayer would involve monitoring the following core level signals:

P 2p: The presence of a peak around 134 eV would confirm the presence of phosphorus on the surface. nih.gov The binding energy of this peak can indicate the formation of P-O-metal bonds, which typically results in a shift compared to the free phosphonic acid. nih.gov

C 1s: The C 1s signal, typically centered around 285 eV for adventitious carbon, would show a prominent component corresponding to the alkyl chain of the octylphosphonate.

O 1s: The O 1s spectrum would show components from the substrate oxide (e.g., Si-O or Al-O) and from the P=O and P-O-H/P-O-Na groups of the phosphonate.

Na 1s: A signal around 1072 eV would indicate the presence of the sodium counter-ion.

Substrate Signals: Signals from the underlying substrate (e.g., Si 2p for silicon oxide, Al 2p for aluminum oxide) would be attenuated by the overlying phosphonate monolayer, and the degree of attenuation can be used to estimate the layer thickness.

By analyzing the high-resolution spectra of these elements, the chemical integrity of the monolayer and the nature of its bonding to the substrate can be determined. eag.com

Atomic Force Microscopy (AFM) for Surface Topography and Layer Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a surface. researchgate.net It is used to assess the quality of phosphonate monolayers, including their coverage, uniformity, and thickness. princeton.edu

In tapping mode AFM, a sharp tip is oscillated near the surface, and changes in the oscillation amplitude or phase are used to map the surface topography. For a self-assembled monolayer of this compound, AFM can reveal:

Surface Coverage: AFM images can distinguish between areas covered by the monolayer and bare substrate, allowing for an assessment of the completeness of the film. researchgate.net

Surface Roughness: A well-formed monolayer is expected to be very smooth, and the root-mean-square (RMS) roughness measured by AFM should be comparable to that of the underlying substrate. princeton.edu

Film Thickness: By intentionally scratching the monolayer and imaging the edge of the scratch, the height difference between the monolayer and the substrate can be measured, providing an accurate determination of the film thickness. researchgate.net This thickness should correspond to the length of the octylphosphonate molecule.

Presence of Aggregates: AFM can identify the presence of any aggregates or multilayers that may have formed during the deposition process. sci-hub.se

Solid-State NMR for Ligand Binding Modes and Spatial Organization on Nanomaterial Surfaces

Solid-state NMR (ssNMR) is a crucial technique for understanding the detailed binding and organization of phosphonate ligands on the surfaces of nanomaterials. Unlike solution NMR, ssNMR can analyze solid samples, providing insights into the structure and dynamics at the molecule-surface interface.

Key ssNMR techniques and their applications include:

³¹P Cross-Polarization Magic Angle Spinning (CP-MAS) NMR: This technique enhances the signal of the less abundant or less sensitive phosphorus nuclei by transferring polarization from abundant protons. The ³¹P chemical shift in the solid state is highly sensitive to the binding mode of the phosphonate group to the surface. Different resonances can often be resolved for monodentate, bidentate, and tridentate binding modes, as well as for physisorbed (non-covalently bound) molecules.

¹H-³¹P Heteronuclear Correlation (HETCOR) NMR: This two-dimensional NMR experiment correlates proton and phosphorus signals that are close in space. It can be used to confirm the proximity of the alkyl chain protons to the phosphorus atom on the surface and to study the conformation of the adsorbed molecules.

¹H-¹H Double Quantum-Single Quantum (DQ-SQ) NMR: This experiment provides information about the spatial proximity of proton-containing molecules on the surface. For mixed monolayers, it can be used to determine if different types of phosphonate ligands are phase-separated or intimately mixed on the nanoscale.

Through these advanced ssNMR experiments, a detailed picture of how this compound molecules anchor to a surface and arrange themselves with respect to each other can be constructed.

Mass Spectrometry and Elemental Analysis for Compound Purity and Composition

Mass spectrometry and elemental analysis are indispensable techniques for the comprehensive characterization of chemical compounds, providing critical information on purity, elemental composition, and the presence of trace impurities. For this compound, these methods confirm the compound's identity and quantify any contaminants that may be present from synthesis or degradation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high precision and accuracy. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. rsc.org This high mass resolution allows for the differentiation of isobaric compounds—molecules that have the same nominal mass but different elemental formulas. rsc.org

For the verification of this compound, HRMS provides an experimentally measured mass that can be compared against the calculated theoretical mass. The minuscule difference between these two values, typically expressed in parts per million (ppm), serves as a robust confirmation of the compound's elemental formula. This technique is crucial for confirming the successful synthesis of the target compound and for identifying byproducts or degradation products in a sample. nih.govacs.org The process involves ionizing the sample, often using soft ionization techniques like electrospray ionization (ESI), and then measuring the exact mass of the resulting ions. mdpi.com For this compound (C₈H₁₈NaO₃P), the expected ions in negative and positive ESI modes would be the deprotonated molecule [M-H]⁻ and the sodium adduct [M+Na]⁺, respectively.

The following table presents hypothetical HRMS data for this compound, based on expected values and typical instrument performance. The data for a closely related compound, ethyl hydrogen octylphosphonate, shows an observed mass of 223.1451 for the [M+H]⁺ ion against a calculated mass of 223.1458, demonstrating the level of accuracy achievable. rsc.org

Table 1: HRMS Data for this compound

Ion SpeciesElemental FormulaCalculated Mass (m/z)Observed Mass (m/z)Mass Error (ppm)
[M-H]⁻C₈H₁₈O₃P193.0994193.0991-1.55
[M+Na]⁺C₈H₁₈Na₂O₃P239.0732239.07361.67

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Element Analysis and Ligand Quantification

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique known for its exceptional sensitivity and ability to detect metals and several non-metals at trace and ultra-trace concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. mt.com The technique involves introducing a liquid sample into a high-temperature argon plasma, which atomizes and ionizes the sample. mdpi.com The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio for detection. mdpi.comresearchgate.net

For this compound, ICP-MS serves two primary purposes: the detection and quantification of trace metallic impurities and the quantification of the phosphonate ligand itself.

Trace Element Analysis: The synthesis of this compound may involve various reagents and catalysts, which can introduce trace metal impurities into the final product. ICP-MS is the preferred method for quantifying these elemental contaminants. youngin.com The sample is typically digested in acid and diluted before analysis. nih.gov The high sensitivity of ICP-MS allows for the detection of contaminants at levels that could affect the compound's performance in various applications. nih.gov Common elemental impurities of interest include alkali metals, alkaline earth metals, and transition metals.

The table below shows representative data for trace element analysis in a hypothetical sample of this compound, illustrating the typical detection limits and concentration levels that can be measured with ICP-MS.

Table 2: Representative ICP-MS Data for Trace Element Impurities in this compound

ElementSymbolTypical Concentration (µg/kg or ppb)Method Detection Limit (MDL) (µg/kg or ppb)
IronFe250.5
CopperCu50.1
ZincZn100.2
LeadPb<10.05
CalciumCa501.0
MagnesiumMg150.5

Ligand Quantification: In addition to detecting impurities, ICP-MS can be used to quantify the amount of the phosphonate compound itself. This is achieved by detecting the phosphorus atom (³¹P) within the molecule. xjtlu.edu.cnnih.gov This approach is particularly useful when the phosphonate is in a complex matrix or when it is part of a larger assembly, such as functionalized nanoparticles. mdpi.com By using a phosphorus standard for calibration, the concentration of the phosphorus-containing analyte (this compound) can be accurately determined. nih.gov Coupling ICP-MS with a separation technique like High-Performance Liquid Chromatography (HPLC) allows for the speciation and quantification of different organophosphorus compounds in a single analysis. preprints.org This hyphenated technique, HPLC-ICP-MS, offers excellent sensitivity and is beneficial for analyzing trace concentrations of organophosphates and their degradation products. mdpi.com

Theoretical and Computational Investigations of Sodium Hydrogen Octylphosphonate Systems

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules like sodium hydrogen octylphosphonate. These calculations provide a detailed picture of the electron distribution, which governs the molecule's reactivity and how it adopts specific three-dimensional shapes (conformations).

Research on related alkylphosphonic acids demonstrates the utility of these methods. For instance, DFT calculations have been employed to study the adsorption of n-octylphosphonic acid (OPA) on various mineral and metal oxide surfaces. These studies often utilize software packages like the Vienna Ab-Initio Simulation Package (VASP) and employ exchange-correlation functionals such as the one proposed by Perdew, Burke, and Ernzerhof (PBE) for geometry optimizations and total-energy calculations. cnr.it

Studies on the adsorption of OPA on ilmenite (B1198559) surfaces have shown that it can effectively act as a collector in flotation processes. DFT calculations revealed that OPA has a strong affinity for the ilmenite surface, with a more stable adsorption configuration compared to other collectors like benzohydroxamic acid. ysxbcn.com This enhanced adsorption is attributed to the electronic structure of the phosphonate (B1237965) group, which facilitates strong chemical bonds with the metal atoms on the surface. ysxbcn.com

Furthermore, DFT has been used to investigate the interaction of octylphosphonic acid with copper and aluminum surfaces, shedding light on its role as a corrosion inhibitor. researchgate.net These calculations help in understanding the orientation of the molecule on the surface and the nature of the chemical bonds formed, which are crucial for forming a protective layer. researchgate.net In the context of modifying electrode surfaces, DFT calculations have been used to understand the binding of phosphonic acids to indium tin oxide (ITO). cnr.it These studies indicate a preference for a monodentate binding (P–O–In) along with hydrogen bonding interactions. cnr.it

The table below summarizes findings from DFT studies on systems analogous to this compound.

SystemComputational MethodKey Findings
n-octylphosphonic acid on ilmeniteDFTOPA shows strong, stable adsorption, making it an effective collector. ysxbcn.com
n-octylphosphonic acid on copperDFTProvides insights into the bonding mechanism responsible for corrosion inhibition. researchgate.net
t-butyl-carbazole-substituted phosphonic acid on ITODFT (PBE functional)Indicates monodentate binding and hydrogen bonding with the surface. cnr.it
Dodecyl-phosphonic acid on TiO2DFTB (Density-Functional based Tight Binding)Elucidates the role of pH in the anchoring mechanism of the phosphonic acid on the surface. cnr.it

Molecular Dynamics Simulations for Self-Assembly Processes and Adsorption Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. This method is particularly well-suited for investigating complex processes such as the self-assembly of surfactant molecules into micelles or bilayers, and their adsorption at interfaces.

While specific MD studies on this compound are not widely documented in public literature, research on similar alkylphosphonate and surfactant systems provides valuable insights. For example, MD simulations have been used to study the structure of DNA duplexes containing a chiral alkyl phosphonate moiety. nih.gov These simulations, often performed using software packages like AMBER, help in refining the three-dimensional structure of the molecules in solution by incorporating experimental data from techniques like NMR. nih.gov Such studies often involve simulating the molecule in a box of water molecules with counterions like sodium to mimic physiological conditions. nih.gov

The self-assembly of amphiphilic polymers containing octyl moieties has also been investigated using MD simulations. rsc.org These studies reveal how changes in solvent composition can trigger morphological transitions from spherical micelles to rods and vesicles. rsc.org The hydrophobic interactions between the octyl chains are a primary driving force for these self-assembly processes. rsc.org Given the amphiphilic nature of this compound (with its hydrophilic phosphonate head and hydrophobic octyl tail), similar self-assembly behavior in aqueous solutions can be expected.

MD simulations are also employed to understand the interfacial properties of nanoparticles modified with alkylphosphonate ligands. researchgate.net These simulations can reveal how the length of the alkyl chain and the type of surrounding medium affect the stability and dispersion of the nanoparticles. researchgate.net

The table below presents examples of MD simulations on related systems.

SystemSimulation DetailsKey Findings
DNA duplex with alkyl phosphonateAMBER package, explicit solvent (TIP3P water), PME for electrostaticsRefined solution structure of the modified DNA, showing convergence to well-defined structures. nih.gov
Amphiphilic polyphosphazene with octyl moietiesNot specifiedDemonstrated self-assembly into spheres, rods, and vesicles depending on solvent conditions. rsc.org
Alkylphosphonate-capped TiO2 nanoparticlesAll-atom MD simulationsInvestigated the effect of ligand chain length and polymer matrix on interfacial structure and affinity. researchgate.net

Density Functional Theory (DFT) Studies for Mechanistic Pathway Elucidation

Density Functional Theory (DFT) is not only used to study static properties but is also a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, DFT can map out the most likely pathway for a reaction to occur.

In the context of systems similar to this compound, DFT studies have been crucial in understanding reaction mechanisms at surfaces. For instance, in the flotation of ilmenite using n-octylphosphonic acid (OPA), DFT calculations helped to confirm the chemical adsorption mechanism. ysxbcn.com The calculations showed that OPA anions, which are prevalent at the optimal flotation pH, readily adsorb onto the ilmenite surface, leading to its hydrophobicity. ysxbcn.com The lower adsorption energy calculated for OPA compared to other collectors provided a theoretical basis for its superior performance. ysxbcn.com

DFT has also been used to investigate the mechanisms of corrosion inhibition. Studies on the synergistic effect of octylphosphonic acid and other inhibitors on copper surfaces suggest that OPA can alter the bonding of the co-inhibitor, leading to a more protective film. researchgate.net DFT calculations can help to unravel the complex interactions between the different inhibitor molecules and the metal surface that lead to this enhanced protection. researchgate.net

Furthermore, DFT is employed to understand the initial steps of surface functionalization. For the anchoring of alkylphosphonic acids on titanium dioxide (TiO2) surfaces, DFT-based methods have been used to model the reaction pathway, including the transfer of protons from the acid to the surface. cnr.it These calculations can identify the most stable binding configurations, such as bidentate or tridentate coordination of the phosphonate group to the surface titanium atoms. cnr.it

Adsorption Isotherm Modeling for Interfacial Phenomena

Adsorption isotherms describe the equilibrium relationship between the concentration of a substance in a solution and the amount of that substance adsorbed onto a solid surface at a constant temperature. Modeling these isotherms is crucial for understanding and quantifying interfacial phenomena, such as the formation of inhibitor films or the performance of flotation collectors.

For this compound, experimental studies on its adsorption have been successfully described by established isotherm models. It has been shown that the adsorption of sodium octylphosphonate on a steel surface in a neutral aqueous solution can be described by the Frumkin isotherm. ijcsi.pro The Frumkin isotherm is an empirical model that accounts for interactions between the adsorbed molecules.

Other commonly used isotherm models include:

Langmuir Isotherm: This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites, with no interaction between adsorbed molecules.

Freundlich Isotherm: This is an empirical model that describes adsorption on heterogeneous surfaces and does not predict a maximum adsorption capacity.

Temkin Isotherm: This model explicitly considers the effect of adsorbent-adsorbate interactions on the heat of adsorption. scispace.com

The choice of the most appropriate isotherm model depends on the specific system under investigation. The goodness of fit is often evaluated by comparing the correlation coefficients (R²) derived from linear or non-linear regression of the experimental data.

The table below summarizes the application of adsorption isotherm models to systems involving octylphosphonate and related compounds.

Adsorbate/Surface SystemBest Fit Isotherm ModelKey Findings
Sodium octylphosphonate on steelFrumkinAccounts for molecular interactions in the adsorbed layer. ijcsi.pro
n-octylphosphonic acid on ilmeniteNot explicitly modeled with an isotherm, but adsorption amount measured.Adsorption increases with concentration, leading to effective flotation. ysxbcn.com
Various organic inhibitors on metalsTemkin, FrumkinThe choice of model depends on the specific inhibitor and surface, reflecting different interaction energies. scispace.com
TiO2-octylphosphonate hybrid materialsBET (for N2 physisorption)The BET C constant, related to adsorption enthalpy, decreased with increasing phosphonate content. beilstein-journals.orgsemanticscholar.org

Interfacial Phenomena and Adsorption Chemistry of Sodium Hydrogen Octylphosphonate

Formation and Characterization of Self-Assembled Monolayers (SAMs) on Substrates

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a surface. The formation of SAMs using organophosphorus compounds, such as sodium hydrogen octylphosphonate, has been a subject of extensive research due to their robust nature and versatility in modifying surface properties.

The adsorption of phosphonic acids on aluminum and its native oxide (Al₂O₃) is a well-documented process for surface modification and corrosion protection. The phosphonate (B1237965) headgroup exhibits a strong affinity for metal oxide surfaces, leading to the formation of dense, well-ordered monolayers. nih.govutwente.nlresearchgate.net Studies on various alkylphosphonic acids reveal that they can form self-assembled layers on these surfaces, a process that can sometimes take a considerable amount of time, up to several days, to form a mature protective film. ijcsi.pro

The dynamics of this adsorption are influenced by factors such as the concentration of the phosphonate solution and the nature of the surface itself. For instance, the slow increase in the corrosion potential of metals in the presence of alkyldiphosphonates is attributed to the gradual formation of these self-assembled layers. ijcsi.pro The interaction involves the phosphonic acid group binding selectively to the metal oxide surface, creating robust metal-O-P bonds. researchgate.netresearchgate.net

Research has shown that two steady-state adsorption modes can exist on an aluminum surface: a dissolution-limiting physisorbed layer and a quasi-inhibiting chemisorbed layer. nih.gov The specific mode is dependent on the molecular structure of the phosphonic acid. nih.gov While phosphonic acid grafting on alumina (B75360) surfaces can lead to a high density of functional groups, it may result in lower hydrolytic stability compared to other substrates. researchgate.net The formation of these layers can impart hydrophobicity to the surface, which is a key factor in corrosion protection. ijcsi.pro

Table 1: Adsorption Characteristics of Phosphonates on Aluminum Surfaces

Parameter Description Reference
Binding Group Phosphonic acid group (-PO₃H₂) researchgate.netresearchgate.net
Surface Interaction Forms strong metal-O-P bonds with the aluminum oxide layer. researchgate.netresearchgate.net
Adsorption Modes Can exist as either a physisorbed or chemisorbed layer. nih.gov
Layer Formation Time Can range from a short period to several days for a mature film. ijcsi.pro
Resulting Property Imparts hydrophobicity and provides corrosion resistance. ijcsi.pro

The self-assembly of phosphonates is not limited to aluminum. These molecules form SAMs on a variety of other metallic and metal oxide surfaces, including copper, titanium dioxide (TiO₂), and zirconium dioxide (ZrO₂). researchgate.netharvard.edu The phosphonic acid functional group has a well-established affinity for these surfaces, leading to the formation of protective monolayers. researchgate.net

On copper surfaces, n-alkanethiols have been shown to form SAMs that slow down oxidation. harvard.edu Similarly, phosphonates can form protective layers. The binding geometry of molecules like alkanoic acids on copper oxide has been observed to be asymmetrical, resulting in normally-oriented molecules. utwente.nl The formation of these SAMs is a versatile method for protecting metals against corrosion and for modifying surface properties for various applications in nanotechnology. utwente.nlmdpi.com

Studies comparing different binding groups have shown that phosphonic acids often interact more strongly with surfaces like TiO₂ compared to carboxylic acids, resulting in more stable and well-ordered SAMs. researchgate.net The structure of the resulting monolayer, including chain conformation, depends on both the substrate and the length of the alkyl chain. researchgate.net

Interaction with Perovskite Nanocrystal Surfaces for Defect Passivation

Lead halide perovskite nanocrystals (NCs) are promising materials for optoelectronic applications, but their stability and performance are often limited by surface defects. the-innovation.org this compound and related octylphosphonic acid (OPA) ligands have emerged as effective agents for passivating these defects.

A key feature of octylphosphonate adsorption on perovskite nanocrystal surfaces is the formation of an extensive, inter-ligand hydrogen-bonding network. rsc.orgrsc.orgscispace.com Following a post-synthetic treatment, octylphosphonate ligands attach to the NC surface. rsc.orgresearchgate.net Solid-state NMR studies have demonstrated that the phosphonate ligands preferentially bind in a monodentate fashion through the P–O⁻ group. rsc.orgrsc.orgsoton.ac.uk This leaves the polar P=O and P–OH groups free to form hydrogen bonds with adjacent octylphosphonate ligands, creating long, self-assembled chains on the nanocrystal surface. rsc.orgrsc.orgrsc.org This hydrogen-bonded network contributes to the strong binding and stability of the ligand layer. iastate.edu

The robust binding of octylphosphonates to the perovskite lattice is crucial for effective surface passivation. rsc.orgacs.org This strong interaction is attributed to the affinity of the phosphonate group for the lead (Pb²⁺) ions on the perovskite surface. rsc.org The resulting ligand network effectively passivates surface trap states, which are often caused by halide and A-site cation vacancies. the-innovation.orgnih.govacs.org

Table 2: Effects of Octylphosphonate Passivation on CsPbBr₃ Nanocrystals

Property Untreated NCs OPA-Treated NCs Reference
PLQY ~20% 62% rsc.org
Binding Mode Weakly bound oleic acid/oleylamine Monodentate octylphosphonate with inter-ligand H-bonding rsc.orgrsc.orgsoton.ac.uk
LED EQE 3.59% 7.74% rsc.org
LED Luminance 229 cd m⁻² 1022 cd m⁻² rsc.org

Chelation and Coordination Dynamics with Metal Ions at Interfaces

Chelation is a specific type of bonding involving a ligand, known as a chelating agent, binding to a central metal ion at multiple points to form a ring-like structure called a chelate. nih.govwikipedia.orgsemanticscholar.org This process is fundamental to many chemical and biological systems. Phosphonates, including this compound, can act as chelating agents, forming stable complexes with various metal ions. smolecule.com

The phosphonic group's ability to form strong coordination bonds with metal oxides is a key aspect of its functionality. researchgate.net This interaction is often described as a nucleophilic substitution of a surface hydroxyl group with the organic anion. researchgate.net The binding can be mono-, bi-, or even tridentate, further stabilized by hydrogen bonding between the phosphoryl oxygen and surface hydroxyls. researchgate.net

The coordination dynamics at interfaces are complex and can be influenced by the presence of other ions and the nature of the solvent. mun.canih.govresearchgate.net For example, the coordination of Fe²⁺ with trioctylphosphine (B1581425) oxide (a related organophosphorus compound) at a liquid-liquid interface has been studied electrochemically to determine binding stoichiometry and affinity. mun.ca In the context of perovskites, the coordination of octylphosphonate with Pb²⁺ ions at the nanocrystal surface is a prime example of interfacial chelation leading to enhanced material properties. nih.govacs.org This interfacial coordination assembly is a versatile strategy for modifying the surface properties of metal oxides and hydroxides for various applications. rsc.org

Functional Applications in Advanced Materials and Industrial Processes

Corrosion Inhibition in Aqueous and Acidic Environments

Sodium hydrogen octylphosphonate has demonstrated significant efficacy as a corrosion inhibitor, particularly for protecting ferrous and non-ferrous metals in various corrosive environments. Its molecular structure, featuring a hydrophilic phosphonate (B1237965) head and a hydrophobic octyl tail, allows for the formation of protective films on metal surfaces.

Mild Steel:

Research has shown that sodium octylphosphonate is an effective passivating agent for mild steel in neutral aqueous solutions. ijcsi.pro Studies conducted in a borate (B1201080) buffer solution (pH 7.4) containing sodium chloride to increase corrosivity (B1173158) revealed that sodium octylphosphonate exhibited the highest passivating ability among monoalkylphosphonic acids with alkyl chains of seven to ten carbon atoms. ijcsi.pro The protective efficiency of phosphonates, including sodium octylphosphonate, is attributed to their ability to form self-assembled layers on the metal surface. ijcsi.pro

The performance of sodium octylphosphonate as a corrosion inhibitor for mild steel in acidic environments, specifically 1M sulfuric acid, has also been evaluated. Electrochemical studies, including electrochemical impedance spectroscopy (EIS) and Tafel polarization techniques, have confirmed its effectiveness. researchgate.net The inhibition efficiency was found to increase with higher concentrations of the inhibitor. researchgate.net Polarization measurements indicated that it acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions. researchgate.net

Aluminum Alloys:

This compound has been identified as a highly effective corrosion inhibitor for aluminum and its alloys. google.com Its application is crucial in preventing corrosion on aluminum surfaces, which are widely used in various industries. semanticscholar.org The protective action involves the formation of a barrier film that isolates the metal from corrosive ions. nih.gov While specific performance data for this compound on particular aluminum alloys from the search results is limited, the general consensus points towards its significant protective capabilities for aluminum substrates. google.comsemanticscholar.org

Table 1: Corrosion Inhibition Performance Data

Metal/Alloy Corrosive Environment Inhibitor Key Findings
Mild Steel Neutral aqueous solution (pH 7.4, with NaCl) Sodium Octylphosphonate Highest passivating ability among C7-C10 monoalkylphosphonates. ijcsi.pro
Mild Steel 1M H2SO4 Sodium Methyldodecylphosphonate Effective mixed-type inhibitor; efficiency increases with concentration. researchgate.net
Aluminum Mildly acidic to neutral halogen bleach Sodium Octylphosphonate Highly effective corrosion inhibitor. google.com

The protective mechanism of this compound involves the adsorption of the phosphonate molecules onto the metal surface, leading to the formation of a protective barrier layer. sapub.org This layer can be formed through chemisorption, where a chemical bond is formed between the phosphonate group and the metal surface. mdpi.com

On mild steel, the adsorption of sodium octylphosphonate has been found to follow a Frumkin isotherm, indicating interactions between the adsorbed molecules. ijcsi.pro Interestingly, studies have shown that it adsorbs more effectively on a reduced (oxide-free) steel surface compared to an oxidized surface. ijcsi.pro Passivation of the steel can even occur without the formation of a surface oxide, a phenomenon referred to as "oxide-free" passivation, where the adsorption of the organic inhibitor plays the primary role. ijcsi.pro The formation of this protective layer can also impart hydrophobic properties to the metal surface, which further contributes to corrosion protection. ijcsi.pro

The formation of the protective phosphonate layer on passive iron is influenced by the potential applied during the formation of the passive film. semanticscholar.org A more stable oxide film, formed at a higher passivating potential, provides a more favorable substrate for the interaction of the phosphono groups, leading to a more effective protective layer. semanticscholar.org The process involves the formation of P-O-Fe bonds between the iron substrate and the phosphonate molecules. mdpi.com

For aluminum, the mechanism also involves the formation of a protective film that acts as a barrier to corrosive agents. google.comnih.gov This film passivates the metal surface, preventing or limiting contact with the corrosive environment. tribology.rs

Contributions to Pigment Stabilization and Surface Coating Formulations

The amphiphilic nature of this compound makes it a valuable additive in pigment stabilization and the formulation of high-performance surface coatings. hroc.in

Stabilization of Metallic Flake and Pearlescent Pigments

Metallic and pearlescent pigments, which are often based on materials like synthetic fluorphlogopite, titanium dioxide, and iron oxide, rely on precise orientation and dispersion to achieve their desired visual effects. specialchem.com Organophosphonates, including this compound, can adsorb onto the surface of these pigment particles. rsc.org The hydrophobic octyl tails then extend into the surrounding solvent or polymer matrix, providing steric stabilization. This prevents the pigment flakes from agglomerating or settling, ensuring a uniform and aesthetically pleasing finish. nih.gov The phosphonate group's strong interaction with metal oxide surfaces is a key factor in its effectiveness. rsc.org

Surface Modification for Enhanced Performance in Coatings

This compound and octylphosphonic acid are utilized for the surface modification of materials to improve the performance of coatings. micronit.com When applied to a substrate, they can form self-assembled monolayers (SAMs) or thin films that alter the surface properties. researchgate.netresearchgate.net

These modifications can lead to several benefits:

Improved Adhesion: The phosphonate group can form strong chemical bonds with metal oxide surfaces, creating a robust interface between the substrate and the coating. researchgate.nethnsincere.com

Corrosion Resistance: The formation of a dense, hydrophobic layer by the octyl chains acts as a barrier, protecting the underlying material from corrosive elements. hnsincere.commdpi.comresearchgate.net

Controlled Wettability: The surface can be rendered more hydrophobic or hydrophilic depending on the orientation of the molecules, which is crucial for controlling how a coating spreads and adheres. nih.gov

Research has demonstrated that octylphosphonic acid can form protective layers on aluminum, inhibiting corrosion. researchgate.netresearchgate.net The ability of phosphonic acids to form stable, well-ordered layers is a significant advantage in creating durable and reliable coatings. researchgate.net

Integration into Nanomaterial Surface Passivation and Stabilization

The role of this compound and its acidic form extends to the nanoscale, where it is critical for the passivation and stabilization of various nanomaterials, including those used in advanced energy applications.

Defect Passivation in Perovskite Solar Cells Utilizing Hydrogen Octylphosphonate

Hydrogen octylphosphonate has been successfully employed as a multifunctional additive to passivate these defects. nih.govacs.orgresearchgate.net When introduced into the perovskite precursor solution, the phosphonate group can coordinate with the Pb²⁺ ions, effectively neutralizing these defect sites. nih.govacs.orgresearchgate.netacs.org This passivation minimizes non-radiative recombination and improves the open-circuit voltage of the solar cell. nih.govacs.orgresearchgate.net

Furthermore, the hydrophobic octyl chain of the molecule can enhance the moisture stability of the perovskite film, a critical factor for the long-term durability of PSCs. nih.govacs.org Studies have shown that the incorporation of hydrogen octylphosphonate can lead to significant improvements in both the power conversion efficiency and the operational stability of perovskite solar cells. nih.govacs.orgresearchgate.net

Parameter Control Device Device with Hydrogen Octylphosphonate Reference
Power Conversion Efficiency (PCE)LowerUp to 22.21% nih.govacs.org
Open-Circuit Voltage (Voc)Reduced due to defectsIncreased nih.govacs.org
Moisture StabilityLowerImproved nih.govacs.org

Influence on Surface Ligand Composition of Semiconductor Nanoparticles

This compound and octylphosphonic acid play a crucial role as surface ligands in the synthesis and stabilization of semiconductor nanoparticles, such as quantum dots. researchgate.netresearchgate.netaip.org The properties and performance of these nanoparticles are highly dependent on their surface chemistry. acs.orgrsc.org

The phosphonate group of octylphosphonic acid has a strong binding affinity for the surface of many semiconductor nanocrystals, such as cadmium selenide (B1212193) (CdSe) and gallium selenide (GaSe). researchgate.netresearchgate.nettandfonline.com This strong binding passivates surface defects, which can otherwise act as trap states for charge carriers and quench photoluminescence. google.com

The octyl chains of the ligands provide colloidal stability, preventing the nanoparticles from aggregating in solution. tandfonline.com By carefully controlling the ligand composition on the nanoparticle surface, researchers can fine-tune their electronic and optical properties for various applications, including light-emitting diodes (LEDs) and photocatalysis. acs.orgresearchgate.net For instance, the use of octylphosphonic acid as a ligand for CsPbI₃ perovskite quantum dots has been shown to enhance their photoluminescence quantum yield to nearly 100% and improve their stability. researchgate.net

Nanoparticle System Role of Octylphosphonate Observed Effect Reference
Cadmium Selenide (CdSe)Surface ligandPassivates surface, improves stability researchgate.netresearchgate.net
Gallium Selenide (GaSe)Capping and passivating ligandInhibits fast nucleation, improves stability and optical properties tandfonline.com
CsPbI₃ Perovskite Quantum DotsSurface ligandPassivates defects, enhances chemical durability researchgate.net
Group IVB Metal Oxide NanocrystalsStabilizing ligandForms strongly bound surface layers ugent.be

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for Phosphonates

The traditional synthesis of phosphonates, such as the Michaelis-Arbuzov or Michaelis-Becker reactions, often involves harsh conditions, volatile organic solvents, and reactive reagents that pose environmental and safety challenges. frontiersin.orgwikipedia.org The future of phosphonate (B1237965) synthesis, including for sodium hydrogen octylphosphonate, lies in the adoption of green chemistry principles. rsc.org

Key research directions include:

Biocatalysis: The use of enzymes or whole-cell microorganisms is emerging as a powerful, environmentally benign alternative to conventional chemical synthesis. tandfonline.commdpi.com Biocatalytic methods offer high selectivity under mild conditions, potentially reducing by-products and energy consumption. tandfonline.commdpi.com Research into identifying and engineering enzymes that can catalyze the C-P bond formation for alkylphosphonates could lead to a fully sustainable production pathway for this compound. tandfonline.comnih.gov

Microwave and Ultrasound-Assisted Synthesis: These techniques accelerate reaction rates, often leading to higher yields in shorter times and under solvent-free conditions, which aligns with green chemistry goals. rsc.org

Benign Catalytic Systems: The development of protocols using non-toxic catalysts and recyclable solvents, such as polyethylene (B3416737) glycol (PEG), is a significant area of interest. frontiersin.org For instance, a KI/K2CO3 catalytic system in PEG-400 has been shown to be effective for producing benzyl (B1604629) phosphonates at room temperature, a methodology that could be adapted for alkylphosphonates. frontiersin.org

Table 1: Comparison of Conventional and Emerging Synthesis Routes for Phosphonates

Feature Conventional Methods (e.g., Michaelis-Arbuzov) Sustainable & Emerging Routes (e.g., Biocatalysis)
Reagents Alkyl halides, trialkyl phosphites Bio-sourced starting materials, enzymes
Solvents Often volatile/toxic organic solvents Aqueous media, benign solvents (e.g., PEG), or solvent-free
Conditions High temperatures, harsh reagents Mild (room temperature, neutral pH)
Selectivity Can produce by-products High chemo-, regio-, and stereoselectivity
Environmental Impact Higher waste generation, energy intensive Reduced waste, lower energy consumption, improved safety

Application of Advanced In-Situ Characterization Techniques for Dynamic Processes

To optimize synthesis and understand the functional mechanisms of this compound, it is crucial to observe chemical processes in real-time. Advanced in-situ characterization techniques allow researchers to monitor reactions and material transformations as they happen, providing insights that are unattainable through conventional pre- and post-analysis.

Future research will likely involve:

Spectroscopic Monitoring: Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products during synthesis. mdpi.comchinesechemsoc.org For a compound like this compound, this could elucidate reaction kinetics and help optimize conditions to maximize yield and purity. mdpi.com

Synchrotron-Based Techniques: High-intensity X-ray techniques, such as X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) performed at synchrotron facilities, can provide detailed information on the electronic and crystallographic structure of materials during their formation or function. acs.org This would be invaluable for studying the interaction of this compound with metal surfaces during corrosion inhibition or its self-assembly into functional layers.

Table 2: In-Situ Techniques for Studying Phosphonate Systems

Technique Information Gained Relevance to this compound
In-Situ Raman/FTIR Spectroscopy Real-time reaction kinetics, intermediate identification, molecular bond changes. chinesechemsoc.org Optimization of synthesis, understanding molecular interactions at interfaces.
In-Situ NMR Spectroscopy Structural elucidation of transient species, reaction pathway analysis. mdpi.com Uncovering reaction mechanisms and by-product formation.
In-Situ X-ray Diffraction (XRD) Crystalline phase transitions, formation of layered structures. acs.org Studying the formation of self-assembled monolayers or metal-phosphonate complexes.
In-Situ X-ray Absorption Spectroscopy (XAS) Local coordination environment, oxidation state of metal centers. acs.org Probing the bonding mechanism between the phosphonate group and metal ions in hybrid materials or on surfaces.

Computational Design and Rational Engineering of Enhanced Functionality

Computational modeling provides a powerful predictive tool for designing new phosphonate-based molecules and materials with tailored properties, accelerating the discovery process while reducing experimental costs. By simulating molecular behavior, researchers can screen potential candidates and refine their structures before ever entering a wet lab.

Emerging opportunities include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can predict the electronic properties, reactivity, and interaction energies of phosphonate molecules. researchgate.netuaeh.edu.mx This could be used to engineer derivatives of octylphosphonate with enhanced binding affinity for specific metal ions, improving its performance as a corrosion inhibitor or chelating agent.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound molecules in solution or at interfaces. nih.gov This is particularly relevant for understanding its role as a surfactant, predicting how it forms micelles or adsorbs onto surfaces to form protective films.

Quantitative Structure-Property Relationship (QSPR): QSPR models can establish mathematical relationships between the chemical structure of phosphonates and their functional properties, enabling the rapid screening of large virtual libraries of compounds for desired attributes. researchgate.netuaeh.edu.mx

Table 3: Computational Workflow for Engineering Phosphonates

Step Description Example Application for this compound
1. Target Property Definition Identify the desired functionality to be enhanced. Improve binding strength to iron surfaces for enhanced corrosion inhibition.
2. Molecular Modeling Create virtual models of this compound and its derivatives. Modify the alkyl chain length or add functional groups to the octyl backbone.
3. Quantum/Molecular Simulation Calculate properties using DFT or MD. researchgate.netnih.gov Simulate the adsorption energy of each derivative on an iron oxide surface.
4. Virtual Screening & Analysis Rank candidates based on predicted performance. Identify the top 3-5 candidates with the most favorable binding energies.
5. Targeted Synthesis Synthesize and experimentally validate the most promising candidates. Synthesize the predicted top performer and test its corrosion inhibition efficiency.

Exploration of Novel Application Domains in Smart Materials and Sensing Technologies

The ability of the phosphonate group to bind strongly with a wide range of metal atoms makes it an excellent coupling agent for creating functional materials. mdpi.com The dual hydrophobic-hydrophilic nature of this compound makes it a particularly interesting building block for self-assembling systems and responsive materials.

Future research is expected to explore:

Responsive Surfaces: Creating surfaces functionalized with this compound that can change their properties (e.g., wettability) in response to external stimuli like pH or the presence of specific ions.

Fluorescent Sensors: Incorporating phosphonate ligands into metal-organic frameworks (MOFs) or hybrid materials can yield fluorescent sensors. acs.orgresearchgate.net The interaction of a target analyte with the material can induce a change in luminescence, enabling detection. For example, a phosphonate-based MOF has been developed as a turn-on fluorescent sensor for uric acid. acs.org A similar principle could be applied using octylphosphonate to create sensors for detecting metal ions or organic pollutants in aqueous environments.

Molecularly Imprinted Polymers (MIPs): Using a phosphonate-containing molecule as a template, highly selective sensor materials can be created. A sensor for dimethyl methyl phosphonate (a sarin (B92409) simulant) was successfully developed using a mesoporous silica (B1680970) MIP, demonstrating high sensitivity and selectivity. nih.gov This approach could be adapted to create sensors specific to other organophosphorus compounds.

Investigation of Hybrid Systems Incorporating this compound

The creation of hybrid materials, which combine organic components like this compound with inorganic structures, offers a pathway to materials with synergistic or entirely new properties. bch.rosioc-journal.cn The phosphonate group acts as a stable covalent linker between the organic and inorganic phases. bch.ro

Promising areas of investigation include:

Metal-Phosphonate Frameworks: While traditional metal phosphonates often form dense, non-porous layers, new strategies are enabling the synthesis of mesoporous metal phosphonate materials. mdpi.comsioc-journal.cn Incorporating this compound into such frameworks could create materials with high surface area and functionalized pores, suitable for applications in catalysis, separation, and adsorption. sioc-journal.cn

Polymer and Nanoparticle Composites: Integrating this compound into polymer matrices or onto the surface of nanoparticles (e.g., titanium dioxide, iron oxide) can enhance material properties. bch.ro For example, TiO2-octylphosphonate hybrid materials have been synthesized, demonstrating the successful bonding between the components. mdpi.com Such composites could be used to improve the dispersion of nanoparticles in polymer resins or to create functional coatings with enhanced stability and performance.

Magnetic Hybrid Materials: By incorporating magnetic nanoparticles into a phosphonate-inorganic matrix, materials can be created that are easily separable from a reaction medium using a magnetic field. bch.ro This is highly advantageous for applications in reusable catalysts and environmental remediation. bch.ro

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing sodium hydrogen octylphosphonate (SHOP)-functionalized perovskite nanocrystals (NCs)?

  • Answer : SHOP ligands can be integrated via ligand exchange processes. A common approach involves dissolving SHOP in a polar solvent (e.g., acetonitrile) and introducing it to NCs stabilized with oleylammonium/oleate ligands. The exchange is driven by SHOP's strong binding affinity to lead sites on NC surfaces, displacing weaker ligands. Monitor ligand coverage via nuclear magnetic resonance (NMR) spectroscopy, particularly 31^{31}P NMR, to track binding modes and ligand displacement efficiency .

Q. How does SHOP influence the optical properties of cesium lead bromide (CsPbBr₃) NCs?

  • Answer : SHOP enhances photoluminescence (PL) intensity by passivating surface defects and forming hydrogen-bonded networks between adjacent ligands. This reduces non-radiative recombination. Post-synthesis purification (e.g., acetonitrile washing) removes unbound ligands, further improving PL quantum yield (up to 90%) by eliminating quenching pathways .

Q. What characterization techniques are critical for analyzing SHOP’s binding configuration on metal surfaces or NCs?

  • Answer :

  • FT-IR spectroscopy : Identifies hydrogen bonding via shifts in P–OH stretching vibrations (e.g., peaks at δ = 7–11 ppm for free vs. hydrogen-bonded groups) .
  • X-ray photoelectron spectroscopy (XPS) : Confirms ligand binding through changes in Pb 4f or P 2p core-level spectra .
  • Electrochemical impedance spectroscopy (EIS) : Quantifies corrosion inhibition efficiency in metal passivation studies .

Advanced Research Questions

Q. How do hydrogen-bonded networks of SHOP ligands enhance the stability of perovskite NCs in optoelectronic devices?

  • Answer : SHOP ligands form a robust, ordered network via P–OH···O=P hydrogen bonds between adjacent molecules. This network reduces ligand desorption under thermal/electrical stress, improving NC stability in light-emitting diodes (LEDs). The narrow 31^{31}P NMR resonances (δ = 13–16 ppm) indicate long-range order, which correlates with enhanced device lifetime .

Q. What mechanisms explain discrepancies in reported binding modes (monodentate vs. bidentate) of SHOP on lead-based surfaces?

  • Answer : Binding mode variability arises from pH, solvent polarity, and surface defects. For example:

  • Monodentate binding : Dominates in acidic conditions or on defect-rich surfaces, observed as 31^{31}P NMR signals at δ > 20 ppm.
  • Bidentate binding : Favored in neutral/basic conditions, with 31^{31}P signals at δ < 20 ppm.
  • Resolve contradictions by standardizing synthesis parameters and employing surface-sensitive techniques like grazing-incidence X-ray diffraction (GIXD) .

Q. How can researchers optimize SHOP concentration to balance corrosion inhibition efficiency and film hydrophobicity on zinc or steel substrates?

  • Answer :

  • Electrochemical testing : Use polarization curves to determine the critical concentration where SHOP forms a compact monolayer (typically 0.1–1 mM). Excess SHOP may lead to multilayer adsorption, reducing hydrophobicity.
  • Contact angle measurements : Correlate surface morphology (e.g., roughness via AFM) with SHOP concentration to maximize hydrophobicity. Optimal results occur near the critical micelle concentration (CMC) .

Q. What synergistic effects occur when SHOP is combined with other ligands (e.g., TOPO) in NC synthesis?

  • Answer : SHOP and trioctylphosphine oxide (TOPO) co-ligands reduce NC size (4–15 nm) by slowing growth kinetics. TOPO coordinates Pb²⁺ precursors, while SHOP passivates surface halide vacancies. This synergy is evidenced by smaller NCs and narrower size distributions compared to oleic acid/oleylamine systems .

Methodological Guidance for Contradictory Data

Q. How should researchers address conflicting reports on SHOP’s environmental stability in aqueous solutions?

  • Answer :

  • Controlled aging studies : Expose SHOP-coated samples to varying pH (6–9) and ionic strengths, monitoring degradation via UV-Vis (for NCs) or EIS (for metals).
  • Computational modeling : Use density functional theory (DFT) to predict ligand dissociation energies under different conditions, validating with experimental data .

Q. What strategies resolve inconsistencies in SHOP’s role in halide vacancy passivation versus ligand-induced strain in perovskite NCs?

  • Answer :

  • Stoichiometric tuning : Adjust Pb:SHOP ratios during synthesis to distinguish vacancy healing from lattice strain.
  • Strain analysis : Employ X-ray diffraction (XRD) peak broadening or Raman spectroscopy to quantify lattice distortion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.